2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate
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Overview
Description
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-HYDROXYPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of methoxy and hydroxy functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-HYDROXYPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 3-methoxyphenylacetic acid with 4-hydroxyphenylpropanoic acid under acidic conditions. The reaction is catalyzed by sulfuric acid and proceeds at elevated temperatures to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-HYDROXYPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 3-[(4-hydroxyphenyl)carbamoyl]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-HYDROXYPHENYL)CARBAMOYL]PROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to inhibit certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-HYDROXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
Methyl 3-(4-hydroxyphenyl)propionate: Used in enzymatic coupling reactions.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: Studied for its biological nitrification inhibition properties.
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-HYDROXYPHENYL)CARBAMOYL]PROPANOATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H19NO6 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(4-hydroxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H19NO6/c1-25-16-4-2-3-13(11-16)17(22)12-26-19(24)10-9-18(23)20-14-5-7-15(21)8-6-14/h2-8,11,21H,9-10,12H2,1H3,(H,20,23) |
InChI Key |
SMOSHPPVXMOKNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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